Cas no 2106251-05-0 (ethyl imidazo1,5-apyrimidine-3-carboxylate)

ethyl imidazo1,5-apyrimidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate
- Z2572921919
- Imidazo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester
- ethyl imidazo1,5-apyrimidine-3-carboxylate
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- MDL: MFCD31795007
- Inchi: 1S/C9H9N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h3-6H,2H2,1H3
- InChI Key: IKVGFDNQRFYQSG-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=NC2=CN=CN2C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 222
- Topological Polar Surface Area: 56.5
- XLogP3: 1.3
ethyl imidazo1,5-apyrimidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-306114-0.1g |
ethyl imidazo[1,5-a]pyrimidine-3-carboxylate |
2106251-05-0 | 95.0% | 0.1g |
$470.0 | 2025-03-19 | |
Enamine | EN300-306114-0.05g |
ethyl imidazo[1,5-a]pyrimidine-3-carboxylate |
2106251-05-0 | 95.0% | 0.05g |
$315.0 | 2025-03-19 | |
Enamine | EN300-306114-0.25g |
ethyl imidazo[1,5-a]pyrimidine-3-carboxylate |
2106251-05-0 | 95.0% | 0.25g |
$672.0 | 2025-03-19 | |
Enamine | EN300-306114-5.0g |
ethyl imidazo[1,5-a]pyrimidine-3-carboxylate |
2106251-05-0 | 95.0% | 5.0g |
$3935.0 | 2025-03-19 | |
Enamine | EN300-306114-10g |
ethyl imidazo[1,5-a]pyrimidine-3-carboxylate |
2106251-05-0 | 95% | 10g |
$5837.0 | 2023-09-05 | |
1PlusChem | 1P02871H-500mg |
ethyl imidazo[1,5-a]pyrimidine-3-carboxylate |
2106251-05-0 | 95% | 500mg |
$1370.00 | 2023-12-19 | |
1PlusChem | 1P02871H-10g |
ethyl imidazo[1,5-a]pyrimidine-3-carboxylate |
2106251-05-0 | 95% | 10g |
$7277.00 | 2023-12-19 | |
1PlusChem | 1P02871H-50mg |
ethyl imidazo[1,5-a]pyrimidine-3-carboxylate |
2106251-05-0 | 95% | 50mg |
$452.00 | 2023-12-19 | |
Aaron | AR02879T-50mg |
ethyl imidazo[1,5-a]pyrimidine-3-carboxylate |
2106251-05-0 | 95% | 50mg |
$459.00 | 2025-02-15 | |
Enamine | EN300-306114-0.5g |
ethyl imidazo[1,5-a]pyrimidine-3-carboxylate |
2106251-05-0 | 95.0% | 0.5g |
$1058.0 | 2025-03-19 |
ethyl imidazo1,5-apyrimidine-3-carboxylate Related Literature
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
Additional information on ethyl imidazo1,5-apyrimidine-3-carboxylate
Exploring Ethyl Imidazo[1,5-a]pyrimidine-3-carboxylate (CAS 2106251-05-0): A Versatile Building Block in Modern Chemistry
In the realm of heterocyclic chemistry, ethyl imidazo[1,5-a]pyrimidine-3-carboxylate (CAS 2106251-05-0) has emerged as a pivotal scaffold for pharmaceutical and agrochemical research. This compound, characterized by its fused imidazo[1,5-a]pyrimidine core and ethyl carboxylate functional group, offers unique reactivity patterns that align with current trends in drug discovery, such as fragment-based design and kinase inhibitor development. Its structural versatility makes it a sought-after intermediate for synthesizing bioactive molecules targeting cancer, neurodegenerative diseases, and metabolic disorders—topics frequently searched in scientific databases and AI-driven platforms.
The growing interest in small-molecule therapeutics has propelled compounds like ethyl imidazo[1,5-a]pyrimidine-3-carboxylate into the spotlight. Researchers are particularly drawn to its ability to modulate protein-protein interactions (PPIs), a hot topic in precision medicine. Recent PubMed and Google Scholar queries reveal surges in keywords like "imidazo[1,5-a]pyrimidine derivatives" and "carboxylate ester applications," reflecting its relevance. The compound’s hydrogen-bond acceptor/donor properties further enable its use in crystallography and computational modeling, addressing the demand for AI-aided drug design tools.
From a synthetic perspective, CAS 2106251-05-0 exemplifies innovations in green chemistry. Its preparation often involves catalyzed cyclization reactions, minimizing waste—a priority for industries complying with sustainable development goals (SDGs). Discussions on platforms like ResearchGate highlight its role in metal-free catalysis, resonating with searches for "eco-friendly heterocycle synthesis." Moreover, the ethyl ester moiety allows straightforward derivatization into amides or acids, answering frequent queries about "imidazo[1,5-a]pyrimidine functionalization."
Beyond pharmaceuticals, this compound finds niche applications in material science, particularly in designing organic semiconductors and fluorescent probes. Its π-conjugated system aligns with trends in optoelectronic materials, a topic gaining traction in arXiv preprints. Such interdisciplinary utility underscores why CAS 2106251-05-0 consistently ranks high in chemical databases like Reaxys and SciFinder.
In summary, ethyl imidazo[1,5-a]pyrimidine-3-carboxylate bridges cutting-edge research and industrial applications. Its adaptability to high-throughput screening and compatibility with automated synthesis platforms cater to the rise of AI-driven laboratories. As scientists explore its potential in bioconjugation and proteolysis-targeting chimeras (PROTACs), this compound will remain a cornerstone of medicinal chemistry innovation.
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